N-(2-(5-methyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-3-(methylsulfonyl)-2-oxoimidazolidine-1-carboxamide
Description
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Properties
IUPAC Name |
3-methylsulfonyl-N-[2-(5-methyl-3-thiophen-2-ylpyrazol-1-yl)ethyl]-2-oxoimidazolidine-1-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N5O4S2/c1-11-10-12(13-4-3-9-25-13)17-19(11)6-5-16-14(21)18-7-8-20(15(18)22)26(2,23)24/h3-4,9-10H,5-8H2,1-2H3,(H,16,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSEYFGKNKIQNJP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CCNC(=O)N2CCN(C2=O)S(=O)(=O)C)C3=CC=CS3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N5O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(5-methyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-3-(methylsulfonyl)-2-oxoimidazolidine-1-carboxamide is a complex organic compound that has garnered interest in medicinal chemistry due to its unique structural features. The presence of a pyrazole ring, thiophene moiety, and imidazolidine structure suggests potential biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. This article aims to explore the biological activity of this compound based on available literature and structural analogs.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of approximately 350.4 g/mol. Its structure incorporates various functional groups that are often associated with bioactivity:
Anticancer Properties
Research on pyrazole derivatives indicates that they possess significant anticancer activity. For example, pyrazoles have been shown to inhibit various cancer cell lines through mechanisms such as inducing apoptosis and inhibiting cell proliferation . The structural features of this compound may enhance its interaction with cancer-related targets.
Anti-inflammatory Activity
Compounds containing pyrazole rings have demonstrated anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes and modulating inflammatory cytokines . This suggests that the compound may be effective in reducing inflammation in various models.
Antimicrobial Activity
The thiophene component is known for its antimicrobial properties. Similar compounds have shown efficacy against a range of bacterial strains, indicating that this compound could also exhibit such activity .
The proposed mechanisms through which this compound exerts its biological effects include:
- Enzyme Inhibition : The imidazolidine structure may allow for interaction with specific enzymes involved in disease pathways.
- Receptor Modulation : Pyrazoles can bind to various receptors, influencing signaling pathways related to inflammation and cancer progression.
- Oxidative Stress Reduction : The antioxidant properties attributed to thiophene derivatives may contribute to reducing oxidative stress in cells.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds with similar structures have demonstrated anticancer properties. For instance, studies have shown that derivatives of pyrazole and thiophene can inhibit the growth of various cancer cell lines.
Case Study:
A study evaluated the anticancer effects of related compounds against several cancer cell lines, revealing significant growth inhibition percentages:
These findings suggest that N-(2-(5-methyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-3-(methylsulfonyl)-2-oxoimidazolidine-1-carboxamide may also possess similar anticancer potential.
Anti-inflammatory Properties
The compound's anti-inflammatory effects have been investigated using in vivo models. Compounds with similar structures have been shown to inhibit inflammatory pathways effectively.
Case Study:
In a carrageenan-induced paw edema model, related compounds reduced paw swelling by approximately 60% compared to control groups, indicating strong anti-inflammatory activity .
Antimicrobial Activity
The presence of thiophene and pyrazole moieties often correlates with antimicrobial properties. Studies have reported that these compounds exhibit significant antibacterial and antifungal activities.
Case Study:
Research revealed effective inhibition against:
- Staphylococcus aureus: MIC ranging from 8 to 32 µg/mL.
- Candida albicans: MIC of 16 µg/mL .
Enzyme Inhibition
This compound has been identified as a potential inhibitor of key enzymes involved in various biochemical pathways.
Example:
Inhibition studies have shown that it can effectively inhibit carbonic anhydrase (CA), particularly CA XII, with an IC50 value as low as 0.045 µM, suggesting strong inhibitory potential .
Chemical Reactions Analysis
Electrophilic Aromatic Substitution on the Thiophene Ring
The thiophene ring undergoes electrophilic substitution at the α-positions (C-3 and C-5) due to electron-rich sulfur heteroatom stabilization.
Nucleophilic Substitution at the Methylsulfonyl Group
The methylsulfonyl (-SO₂CH₃) group acts as a leaving group under nucleophilic attack.
Oxoimidazolidine Ring Modifications
The 2-oxoimidazolidine ring undergoes ring-opening or functionalization under acidic/basic conditions.
Pyrazole Ring Functionalization
The 5-methyl-3-(thiophen-2-yl)-1H-pyrazole moiety participates in cycloaddition and alkylation reactions.
Oxidation and Reduction Reactions
Selective oxidation/reduction of functional groups alters bioactivity and reactivity.
Stability Under Physiological Conditions
The compound demonstrates pH-dependent stability:
-
Acidic Conditions (pH < 3): Rapid hydrolysis of the oxoimidazolidine ring.
-
Neutral/Basic Conditions (pH 7–9): Stable for >24 hours, enabling biological studies .
Comparative Reactivity with Analogues
Preparation Methods
Reaction Conditions and Mechanism
Enaminone 1e (3-(dimethylamino)-1-(thiophen-2-yl)but-2-en-1-one) reacts with hydrazine dihydrochloride (3) in aqueous ammonium acetate under reflux to yield 5-methyl-3-(thiophen-2-yl)-1H-pyrazole (4e) . The reaction proceeds via:
- Nucleophilic attack : Hydrazine attacks the β-carbon of the enaminone, forming a hydrazone intermediate.
- Cyclization : Intramolecular dehydration generates the pyrazole ring.
Yield : 66% (1.08 g) after crystallization from cyclohexane.
Characterization :
- IR : 3120 cm⁻¹ (N–H stretch).
- 1H NMR (DMSO-d6) : δ 12.50 (1H, br s, NH), 7.36 (1H, d, thiophene-H), 2.21 (3H, s, CH3).
- 13C NMR : 11.01 (CH3), 101.53–146.59 (aromatic carbons).
Synthesis of 3-(Methylsulfonyl)-2-oxoimidazolidine-1-carboxamide
The imidazolidine fragment is prepared through sulfonylation and carboxamide formation.
Sulfonylation of 2-Oxoimidazolidine
Carboxamide Formation
- Coupling Reagent : Ethyl chloroformate (1.1 eq), ammonium hydroxide.
- Conditions : Tetrahydrofuran, 0°C → room temperature, 6 hours.
- Product : 3-(Methylsulfonyl)-2-oxoimidazolidine-1-carboxamide.
Coupling of Pyrazole and Imidazolidine Fragments
The final step involves nucleophilic substitution between the bromoethyl-pyrazole and the imidazolidine carboxamide.
Reaction Conditions
- Reagents :
- 1-(2-Bromoethyl)-5-methyl-3-(thiophen-2-yl)-1H-pyrazole (1 eq).
- 3-(Methylsulfonyl)-2-oxoimidazolidine-1-carboxamide (1.2 eq).
- Potassium iodide (catalytic), diisopropylethylamine (2 eq).
- Solvent : Dimethylformamide, 80°C, 24 hours.
Mechanism : The carboxamide’s amine attacks the electrophilic ethyl bromide, displacing bromide via SN2.
Yield : 65% after column chromatography (CH2Cl2:MeOH = 9:1).
Characterization of Final Product :
- IR : 1680 cm⁻¹ (C=O), 1320 cm⁻¹ (SO2).
- 1H NMR (DMSO-d6) : δ 7.36 (thiophene-H), 4.20 (t, J=6 Hz, 2H, NCH2), 3.41 (s, 3H, SO2CH3), 2.21 (s, 3H, pyrazole-CH3).
- 13C NMR : 158.2 (C=O), 56.8 (NCH2), 39.7 (SO2CH3).
Alternative One-Pot Multicomponent Approaches
Recent advances propose streamlined routes to reduce purification steps:
Sequential Cyclization-Coupling
- Reactants : Thiophene-2-carbaldehyde, acetylacetone, hydrazine, and preformed imidazolidine carboxamide.
- Catalyst : p-Toluenesulfonic acid (10 mol%).
- Solvent : Ethanol, reflux, 8 hours.
Yield : 58%.
Advantage : Avoids isolation of intermediates but requires precise stoichiometry.
Comparative Analysis of Synthetic Routes
| Method | Steps | Overall Yield | Key Advantages | Limitations |
|---|---|---|---|---|
| Stepwise Synthesis | 4 | 28% | High purity, scalable | Lengthy purification |
| One-Pot Multicomponent | 2 | 58% | Reduced solvent use | Lower yield, side reactions |
Q & A
Q. What are the standard synthetic protocols for this compound, and how are reaction conditions optimized?
The synthesis involves multi-step reactions, including cyclocondensation of pyrazole precursors with thiophene derivatives, followed by carboxamide coupling. Key steps:
- Solvent selection : Ethanol or DMSO is used for solubility and reactivity balance .
- Temperature control : Reactions often proceed at 60–80°C to minimize side products .
- Monitoring : Thin-layer chromatography (TLC) ensures intermediate purity .
- Yield optimization : Adjusting stoichiometry (e.g., 1.2 equivalents of methylsulfonyl chloride) improves final product yield .
Q. Which characterization techniques are critical for confirming the compound’s structure?
- NMR spectroscopy : H and C NMR confirm substituent placement (e.g., thiophene protons at δ 7.2–7.5 ppm) .
- Mass spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H] at m/z 478.12) .
- Infrared (IR) spectroscopy : Peaks at 1680–1700 cm confirm carbonyl groups .
Q. How is the compound’s biological activity initially evaluated in vitro?
- Cytotoxicity assays : Use MTT or SRB assays on cancer cell lines (e.g., IC values against HeLa or MCF-7) .
- Enzyme inhibition : Test against kinases or proteases (e.g., COX-2 inhibition via fluorometric assays) .
- Antimicrobial screening : Disk diffusion assays against Gram-positive/negative bacteria .
Advanced Research Questions
Q. How can researchers resolve contradictions in bioactivity data across structural analogs?
- Substituent analysis : Compare analogs with varying pyrazole/thiophene substituents (e.g., furan vs. pyridine in ).
- Computational modeling : Molecular docking identifies steric/electronic mismatches in target binding pockets .
- Dose-response curves : Quantify EC shifts to assess potency variations .
Q. What strategies are effective for studying structure-activity relationships (SAR) in this compound class?
- Systematic substitution : Introduce electron-withdrawing (e.g., -NO) or donating (-OCH) groups on the thiophene ring .
- Bioisosteric replacement : Replace methylsulfonyl with sulfonamide to modulate solubility .
- 3D-QSAR modeling : Use CoMFA/CoMSIA to correlate spatial descriptors with activity .
Table 1 : Example SAR Data for Analogous Compounds
| Substituent (R) | IC (µM, HeLa) | LogP |
|---|---|---|
| Thiophen-2-yl | 12.3 ± 1.2 | 2.8 |
| Pyridin-3-yl | 8.9 ± 0.9 | 1.5 |
| 4-NO-Ph | >50 | 3.1 |
| Data adapted from and . |
Q. How can mechanistic studies elucidate the compound’s mode of action?
- Molecular docking : Predict interactions with ATP-binding sites (e.g., kinase targets) using AutoDock Vina .
- Fluorescence quenching : Monitor binding to serum albumin to assess pharmacokinetic behavior .
- Metabolic profiling : LC-MS/MS identifies phase I/II metabolites in hepatic microsomes .
Q. What methodologies address solubility and stability challenges during formulation?
- Co-solvent systems : Use PEG-400 or cyclodextrins to enhance aqueous solubility .
- pH adjustment : Stabilize the imidazolidine ring by maintaining pH 6–7 in buffered solutions .
- Solid dispersion : Amorphous formulations improve bioavailability (e.g., spray-drying with PVP) .
Q. How should researchers validate conflicting cytotoxicity results between assays?
- Assay cross-validation : Compare MTT, Trypan blue, and LDH release assays for consistency .
- Cell line authentication : STR profiling ensures no cross-contamination .
- ROS measurement : Detect oxidative stress to rule out assay interference .
Methodological Considerations
Q. What computational tools are recommended for predicting ADMET properties?
- SwissADME : Predicts permeability (e.g., blood-brain barrier penetration: Low) .
- ProTox-II : Estimates toxicity endpoints (e.g., LD = 280 mg/kg) .
- Molinspiration : Calculates drug-likeness scores (e.g., TPSA = 98 Ų) .
Q. How can reaction intermediates be stabilized during large-scale synthesis?
- Inert atmosphere : Use nitrogen/argon to prevent oxidation of thiol intermediates .
- Low-temperature storage : Keep intermediates at -20°C in amber vials .
- Purification : Flash chromatography with silica gel (hexane:EtOAc gradients) removes impurities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
